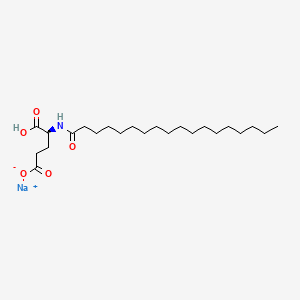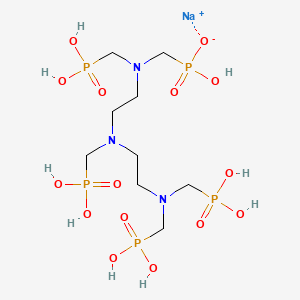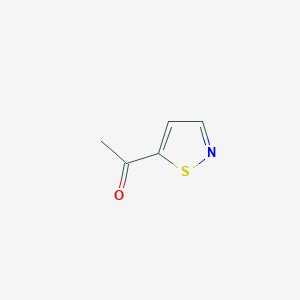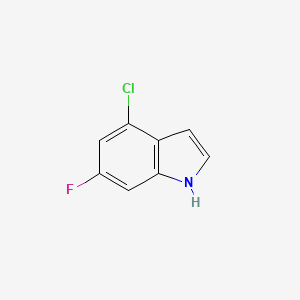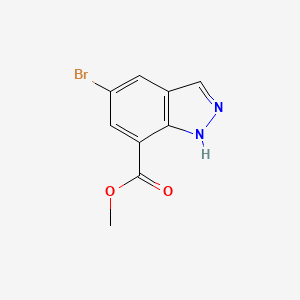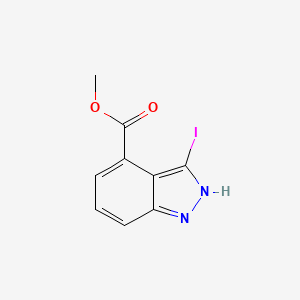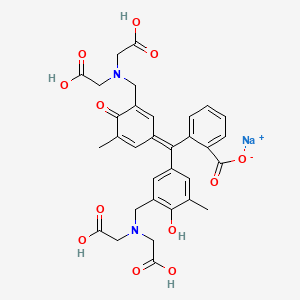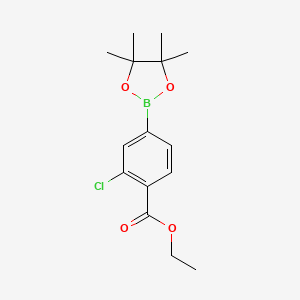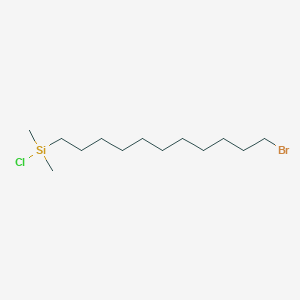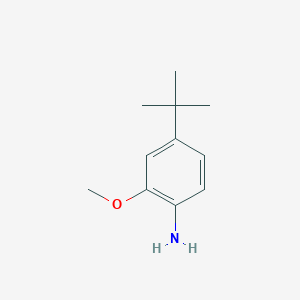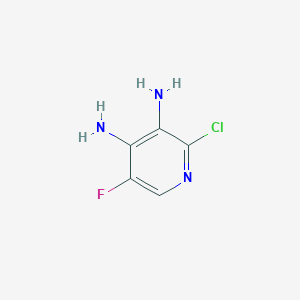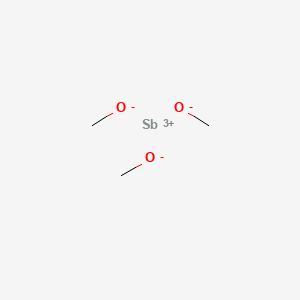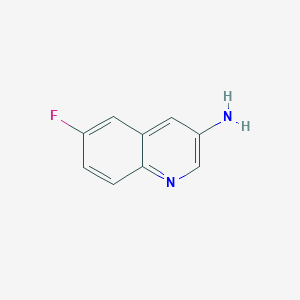
6-Fluoroquinolin-3-amine
Vue d'ensemble
Description
6-Fluoroquinolin-3-amine is a complex compound with the linear formula C9H7FN2 . It is a yellow to brown solid with a molecular weight of 162.17 .
Synthesis Analysis
The synthesis of fluoroquinolones, including 6-Fluoroquinolin-3-amine, involves incorporating substituents into various positions of the quinolone system . The structural modifications, including the incorporation of fluorine atoms at C-6 and other positions of the benzene ring, have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis
The InChI code for 6-Fluoroquinolin-3-amine is1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Fluoroquinolones, including 6-Fluoroquinolin-3-amine, exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Physical And Chemical Properties Analysis
6-Fluoroquinolin-3-amine is a yellow to brown solid . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Radiopharmaceutical Development
Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) has been developed as a positron emission tomography (PET) radiopharmaceutical. This compound is significant for detecting human neurofibrillary tangles, primarily composed of aggregated tau protein, crucial in Alzheimer's disease research. Automated radiosynthesis of [18 F]MK-6240 under Good Manufacturing Practices facilitates its application in clinical PET studies, offering insights into neurodegenerative diseases (Collier et al., 2017).
Enzymatic Activity Analysis
A fluorogenic substrate based on 6-aminoquinoline has been developed to measure chymotrypsin's amidolytic activity. This substrate's design, using 6-aminoquinoline as a highly fluorescent aromatic amine, facilitates the enzyme-catalyzed release of this amine, enhancing the detection sensitivity in biochemical assays (Brynes et al., 1981).
Alzheimer's Disease Imaging
18F-MK-6240, a derivative of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is identified as a highly selective PET tracer for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. Studies on patients and healthy elderly subjects showed its potential in distinguishing NFT deposition, essential for Alzheimer's research and diagnosis (Lohith et al., 2018).
Fluorogenic Reagents and Fluorescence Studies
6-Methoxy-4-quinolone (6-MOQ), a compound related to 6-fluoroquinolin-3-amine, exhibits strong fluorescence in a wide pH range, making it valuable for biomedical analysis. Its stability and intense fluorescence make it suitable for labeling reagents and monitoring various biological processes (Hirano et al., 2004).
Sensing and Detection Applications
Compounds derived from 6-aminoquinoline have been employed as fluorogenic substrates for detecting pathogenic bacteria. Their photophysical properties and reactivity make them suitable for incorporation in agar for microbial detection, offering a novel approach to identifying bacterial presence (Luo et al., 2016).
Antimicrobial Research
New 8-nitrofluoroquinolone models, synthesized from 6-fluoroquinolin-3-amine derivatives, have shown promising antibacterial activity against various strains. This research provides insights into developing new antimicrobial agents, particularly effective against gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Anti-tumor Lead Development
An isoquinoline derivative, synthesized using 6-fluoroquinolin-3-amine, has been tested for anti-tumor activity. The compound, featuring isoquinoline-3-carboxylic acids and a benzoic acid, showed therapeutic efficacy and low systemic toxicity, suggesting its potential as an anti-tumor lead (Gao et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIFHDOGTUFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625754 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-3-amine | |
CAS RN |
742699-00-9 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

